N,N'-[(2-fluorophenyl)methanediyl]bis(2-methylbenzamide)
Description
N,N'-[(2-Fluorophenyl)methanediyl]bis(2-methylbenzamide) is a bisbenzamide derivative featuring a central 2-fluorophenyl methanediyl group bridging two 2-methylbenzamide moieties. This structure confers unique electronic and steric properties due to the fluorine atom's electronegativity and the methyl groups' bulk.
Properties
Molecular Formula |
C23H21FN2O2 |
|---|---|
Molecular Weight |
376.4 g/mol |
IUPAC Name |
N-[(2-fluorophenyl)-[(2-methylbenzoyl)amino]methyl]-2-methylbenzamide |
InChI |
InChI=1S/C23H21FN2O2/c1-15-9-3-5-11-17(15)22(27)25-21(19-13-7-8-14-20(19)24)26-23(28)18-12-6-4-10-16(18)2/h3-14,21H,1-2H3,(H,25,27)(H,26,28) |
InChI Key |
PGMZAXGLQYBRES-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC(C2=CC=CC=C2F)NC(=O)C3=CC=CC=C3C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[(2-fluorophenyl)methanediyl]bis(2-methylbenzamide) typically involves the reaction of 2-fluorobenzaldehyde with 2-methylbenzamide under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product. The reaction conditions, such as temperature and time, are optimized to achieve high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, cost-effectiveness, and safety. This could include the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Chemical Reactions Analysis
Types of Reactions
N,N’-[(2-fluorophenyl)methanediyl]bis(2-methylbenzamide) can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The fluorine atom in the phenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but generally involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce amines. Substitution reactions can result in a variety of substituted benzamides.
Scientific Research Applications
N,N’-[(2-fluorophenyl)methanediyl]bis(2-methylbenzamide) has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N,N’-[(2-fluorophenyl)methanediyl]bis(2-methylbenzamide) involves its interaction with specific molecular targets. The fluorinated phenyl group and the benzamide moieties can interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Sodium Channel Modulators
Compound : N,N’-(1,3-Phenylene)bis(2-methylbenzamide) (NaV1.1-Compound 3a)
- Structural Differences : Replaces the 2-fluorophenyl methanediyl group with a 1,3-phenylene bridge.
- Functional Insights : Acts as a pharmacological chaperone for NaV1.1 sodium channels, restoring current densities in mutant channels (e.g., NaV1.1G177A, NaV1.1S259R) by 30–50% at -10 mV .
- Fluorine in the target compound could improve metabolic stability or target affinity due to its electron-withdrawing effects .
HDAC Inhibitors
Compound: N-(2-Amino-4-Fluorophenyl)-4-[bis-(2-Chloroethyl)-Amino]-Benzamide (FNA)
- Structural Differences: Features a single benzamide with a 2-amino-4-fluorophenyl group and chloroethyl substituents.
- Functional Insights : Exhibits HDAC3 inhibition (IC50: 95.48 nM) and antiproliferative activity against HepG2 cells (IC50: 1.30 μM) .
- Fluorine’s position (2- vs. 4-) could influence hydrogen bonding or hydrophobic interactions with enzyme pockets .
Pesticidal Analogs
Compound : 2-Methyl-N-(3-(1-methylethoxy)phenyl)benzamide (Mepronil)
- Structural Differences : Single benzamide with a 3-isopropoxyphenyl group.
- Functional Insights : Used as a pesticide, leveraging benzamide’s stability and substituent-driven target specificity .
- Comparison : The bisbenzamide structure of the target compound may offer dual-site binding, while the 2-fluorophenyl group could enhance lipid solubility, improving membrane penetration .
Physicochemical and Crystallographic Analogs
Compound : N,N'-bis(2-Fluorophenyl)propanediamide
- Structural Differences : Propanediamide linker instead of methanediyl and acetamide termini.
- The absence of methyl groups may reduce steric hindrance .
- Comparison : The rigid methanediyl bridge in the target compound could favor planar conformations, enhancing π-π stacking in crystal structures or target binding .
Data Tables for Comparative Analysis
Table 1: Structural and Functional Comparison
Table 2: Substituent Effects on Activity
Key Research Findings and Implications
Fluorine’s Role: The 2-fluorophenyl group in the target compound may enhance binding specificity and metabolic stability compared to non-fluorinated analogs like NaV1.1-Compound 3a .
Scaffold Flexibility : Bisbenzamide derivatives with rigid linkers (e.g., methanediyl) may favor target engagement over flexible analogs (e.g., propanediamide) .
Dual Binding Sites : The bisbenzamide structure could enable simultaneous interactions with multiple enzyme domains or ion channel subunits, a feature absent in single benzamide pesticides or HDAC inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
